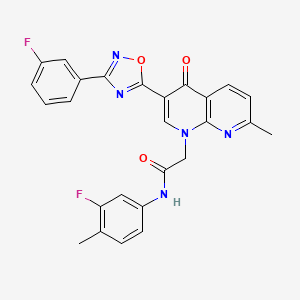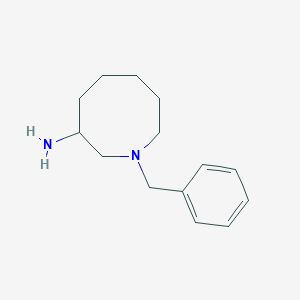
4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound involves intramolecular interactions observed between the furan and benzene rings of the 4-cyanophenyl group . In the crystal, molecules are connected via C—H O and C—H N hydrogen bonds, forming layers parallel to the (100) plane .Chemical Reactions Analysis
While specific chemical reactions involving 4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide are not available, related compounds have been studied . For instance, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial and antioxidant activities .Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Fluoride Anion Detection
- Benzamide derivatives, including compounds similar to the queried chemical, have been synthesized and shown to exhibit colorimetric sensing capabilities. One study discovered that a benzamide derivative with a 3,5-dinitrophenyl group could detect fluoride anions at mM concentrations through a color change from colorless to achromatic black. This reaction is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. Such compounds' ability to visibly detect fluoride anions in solutions highlights their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).
Synthesis and Structural Characterization
- Synthesis techniques have been developed for related furan-containing compounds, demonstrating methods to synthesize and characterize structures with furan components. For instance, a study focused on synthesizing 5-Thienylfuran-3(2H)-ones through a microwave-assisted tandem reaction, showing the versatility of furan compounds in synthetic chemistry and their potential applications in developing new materials or pharmaceuticals (Mal’kina et al., 2013).
Biological Activity and Drug Development
- Compounds structurally similar to the queried chemical have shown promising biological activities, suggesting potential applications in drug development. For instance, synthesized cyanoacrylates containing furan or tetrahydrofuran moieties exhibited herbicidal and fungicidal activities, as well as effects on plant growth. This indicates that structurally related compounds could be explored for their biological activities and potential applications in agriculture and pharmaceuticals (Liu et al., 2007).
Neuroinflammation Imaging
- A compound structurally related to the queried chemical, specifically [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is utilized as a noninvasive tool for imaging reactive microglia and disease-associated microglia, contributing to the understanding and monitoring of neuroinflammation in various neuropsychiatric disorders. The specificity and noninvasive nature of this imaging tool highlight the potential of related compounds in medical diagnostics and neuroscience research (Horti et al., 2019).
Eigenschaften
IUPAC Name |
4-cyano-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-16(20,9-14-3-2-8-21-14)11-18-15(19)13-6-4-12(10-17)5-7-13/h2-8,20H,9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXIVZYQHOTQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

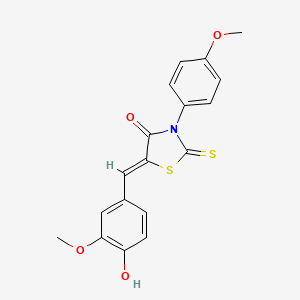
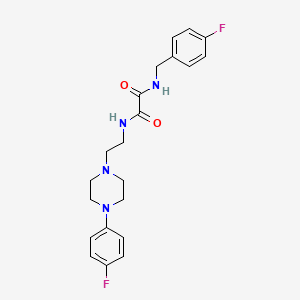
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)
![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)
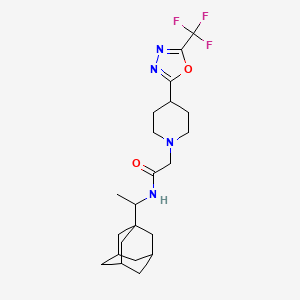
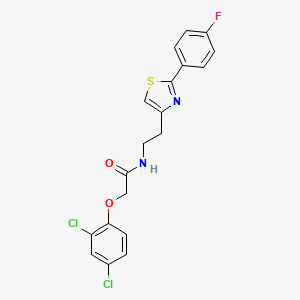
![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)
![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)
![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)
